molecular formula C19H17N5O2 B4564426 2-(4,6-dimethyl-2-pyrimidinyl)-4-(4-methoxyphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

2-(4,6-dimethyl-2-pyrimidinyl)-4-(4-methoxyphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

Cat. No.: B4564426
M. Wt: 347.4 g/mol
InChI Key: WBFJDBSXWZIELV-UHFFFAOYSA-N
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Description

2-(4,6-dimethyl-2-pyrimidinyl)-4-(4-methoxyphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a useful research compound. Its molecular formula is C19H17N5O2 and its molecular weight is 347.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.13822480 g/mol and the complexity rating of the compound is 500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

One study reports on the synthesis and structural analysis of related pyrazolopyridine derivatives. These compounds were prepared from the corresponding 3-amino-5-arylpyrazoles and α-cyanochalcones. NMR and X-ray diffraction studies revealed the preferred tautomeric structures in solution and crystal forms, illustrating the importance of these methods in understanding the chemical behavior and properties of such compounds (Quiroga et al., 1999).

Another research effort focused on the crystal structure determination of a potential active compound related to our compound of interest, showcasing the role of X-ray crystallography in elucidating the molecular and crystal structure, which is vital for understanding the compound's potential interactions and reactivity (Ganapathy et al., 2015).

Biological Evaluation

A novel series of pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-inflammatory activities, indicating the potential pharmaceutical applications of these compounds. The study emphasizes the importance of structural modifications to enhance biological activity and provides a basis for further research into the development of new therapeutic agents (Rahmouni et al., 2016).

Application in Material Science

Research into the application of pyrazolopyridine derivatives as corrosion inhibitors for industrial materials highlights the versatility of these compounds beyond biomedical applications. The study demonstrates the effectiveness of these compounds in protecting metals against corrosion, contributing to the development of more durable and resilient materials for industrial use (Dohare et al., 2018).

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-4-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c1-11-10-12(2)22-19(21-11)24-18(25)16-15(8-9-20-17(16)23-24)13-4-6-14(26-3)7-5-13/h4-10H,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFJDBSXWZIELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=O)C3=C(C=CN=C3N2)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4,6-dimethyl-2-pyrimidinyl)-4-(4-methoxyphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Reactant of Route 2
2-(4,6-dimethyl-2-pyrimidinyl)-4-(4-methoxyphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Reactant of Route 3
Reactant of Route 3
2-(4,6-dimethyl-2-pyrimidinyl)-4-(4-methoxyphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Reactant of Route 4
Reactant of Route 4
2-(4,6-dimethyl-2-pyrimidinyl)-4-(4-methoxyphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Reactant of Route 5
Reactant of Route 5
2-(4,6-dimethyl-2-pyrimidinyl)-4-(4-methoxyphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Reactant of Route 6
Reactant of Route 6
2-(4,6-dimethyl-2-pyrimidinyl)-4-(4-methoxyphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

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